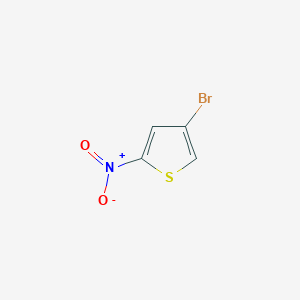

4-ブロモ-2-ニトロチオフェン

説明

4-Bromo-2-nitrothiophene is a compound that belongs to the class of nitrothiophenes, which are known for their biological activities and their potential use in various chemical reactions. The structure and electronic properties of nitrothiophenes have been studied extensively, and they are known to exhibit a range of activities against different bacterial strains .

Synthesis Analysis

The synthesis of nitrothiophenes can be achieved through various methods. For instance, the bromination of 2-cyanothiophene leads predominantly to the 4-bromo derivative, which is a related compound to 4-Bromo-2-nitrothiophene . Additionally, nitroketene dithioacetate can react with alpha-chloromethyl ketones to produce highly functionalized 3-nitrothiophenes, demonstrating the versatility of thiophene derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of nitrothiophenes has been analyzed using different computational methods. Quantum chemical calculations, including ab initio and density functional theory (DFT), have been employed to study the vibrational modes and to optimize the geometry of these compounds . The crystal structure of related bromo-nitrothiophene derivatives has also been determined, providing insight into the molecular conformation and electronic properties .

Chemical Reactions Analysis

Nitrothiophenes undergo various chemical reactions, including aromatic nucleophilic substitution. For example, the reaction of 2-bromo-5-nitrothiophene with morpholine has been studied, revealing the influence of solvent polarity and the hydrogen-bond donor and acceptor abilities on the reaction rate . The reactivity of nitrothiophenes is also affected by the presence of electron-acceptor substituents, which can lead to different reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrothiophenes, such as entropy, heat capacity, and zero-point energy, have been calculated to understand their stability and reactivity . The HOMO-LUMO energy gap and other electronic properties, such as dipole moments and atomic charges, have been correlated with their biological activity . Additionally, non-linear optical properties and other non-linear free energy relationships have been explored to assess the potential applications of these compounds in various fields .

科学的研究の応用

電気吸着研究

4-ブロモ-2-ニトロチオフェン: は、金表面における電気吸着研究に使用されてきました。これは、化合物が金属表面とどのように相互作用するかを調べるものであり、その電気化学的特性を理解するために不可欠です。 表面増強ラマン分光法(SERS)などの技術を使用して、分子の配向とその金表面との相互作用を決定することができます .

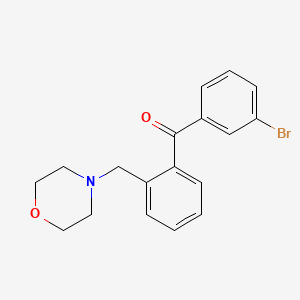

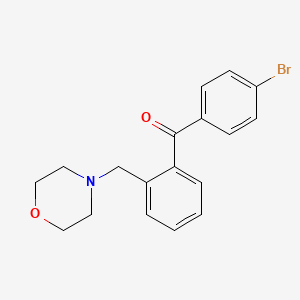

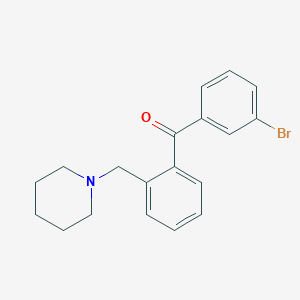

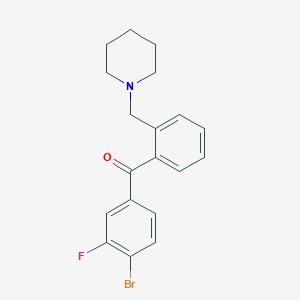

カルコンアナログの合成

この化合物は、α,β-不飽和ケトンの合成における前駆体として役立ちます。これは、カルコンアナログであり、抗酸化および抗癌作用を含む薬理学的特性のために重要です。 合成はSRN1機構に従い、これは電子移動連鎖反応です .

発色団の開発

4-ブロモ-2-ニトロチオフェン: は、オリゴチオフェン前駆体の合成に関与しています。 これらの前駆体は、有機太陽電池の開発における用途を持つ(ポルフィナト)亜鉛(II)ベースの発色団を生成するために不可欠です .

作用機序

Target of Action

4-Bromo-2-nitrothiophene is a type of thiophene derivative. Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are known to interact with various biological targets, including intracellular thiols .

Mode of Action

The mode of action of 4-Bromo-2-nitrothiophene is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to displacement of halogen . This interaction results in changes to the compound and its targets, which can influence various biological processes.

Biochemical Pathways

It’s known that thiophene derivatives can influence a variety of biological effects, suggesting that they may interact with multiple pathways .

Pharmacokinetics

It’s known that thiophene derivatives generally have high gi absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.

Result of Action

Studies on similar thiophene derivatives suggest that they can have a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

特性

IUPAC Name |

4-bromo-2-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-3-1-4(6(7)8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUDHAXXFFPBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650297 | |

| Record name | 4-Bromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85598-49-8 | |

| Record name | 4-Bromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

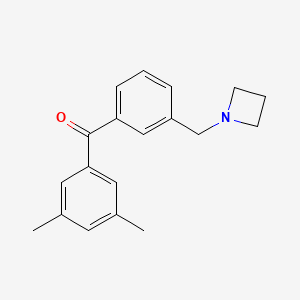

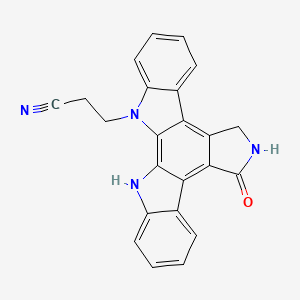

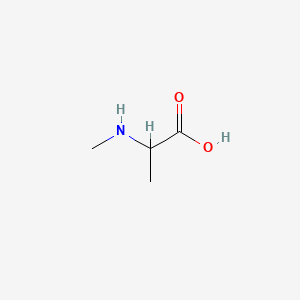

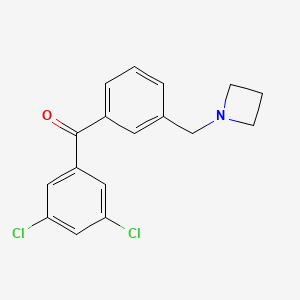

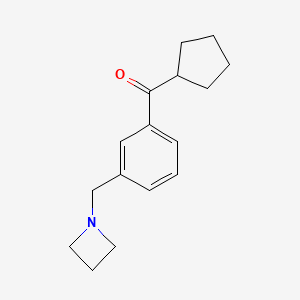

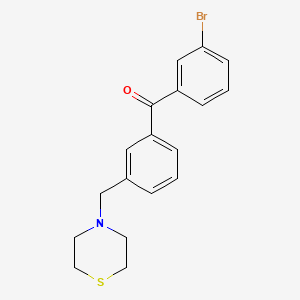

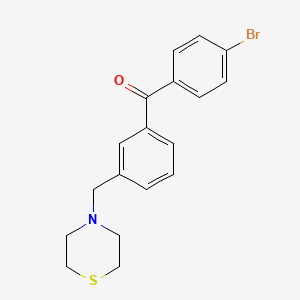

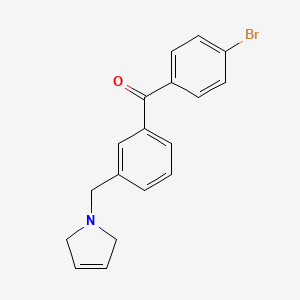

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。